Methyl 3-(2-oxoethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

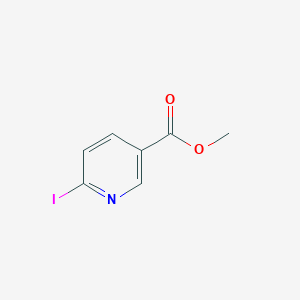

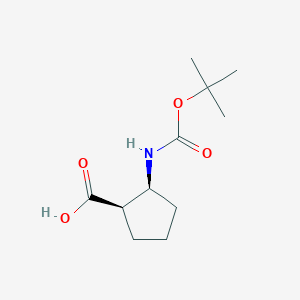

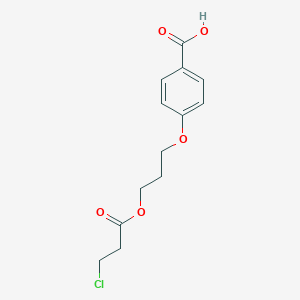

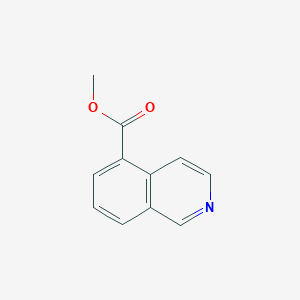

Methyl 3-(2-oxoethyl)benzoate is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 . The compound is characterized by an ester functional group .

Molecular Structure Analysis

The molecular structure of this compound consists of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 ester (aromatic) and 1 aldehyde (aliphatic) .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 297.1±23.0 °C at 760 mmHg . The compound has a molar refractivity of 47.8±0.3 cm3 . It has a polar surface area of 43 Å2 and a molar volume of 157.5±3.0 cm3 .Scientific Research Applications

Synthesis and Importance in Organic Chemistry

Methyl-2-formyl benzoate is recognized for its significant role as a bioactive precursor in the synthesis of a variety of compounds with pharmacological activities. Its versatility as a substrate in organic synthesis makes it a crucial raw material for the preparation of medical products, highlighting its foundational role in the development of new bioactive molecules. This compound's synthetic routes, both one-step and two-step methodologies, underscore its importance in the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).

Environmental Implications

The study of environmental chemicals, including compounds related to Methyl 3-(2-oxoethyl)benzoate, has shown that certain environmental chemicals can modify epigenetic marks, such as DNA methylation, histone modifications, and microRNA expression. This has implications for understanding the toxicity mechanisms of environmental chemicals and their potential health effects on humans (A. Baccarelli & V. Bollati, 2009).

Pharmacokinetics and Dietary Exposures

A physiologically-based pharmacokinetic analysis of benzoic acid, a compound structurally and functionally related to this compound, has provided insights into the metabolic and dosimetric variations across species. This research aids in understanding the internal exposures and pharmacokinetic extrapolations, thereby informing safety assessments and regulatory standards for dietary exposures to benzoates (Timothy E Hoffman & W. Hanneman, 2017).

Metal Interactions with Biological Ligands

The interaction of metals with biologically important ligands, including benzoates, has been extensively studied to understand their effects on the electronic system of molecules. These studies are crucial for predicting the reactivity and stability of complex compounds, which has direct implications for understanding the interactions of such compounds with biological targets, including enzymes (W. Lewandowski, M. Kalinowska, & H. Lewandowska, 2005).

Catalytic Methylation and Green Chemistry

Research into the catalytic methylation of aromatics, including studies on methane conversion via oxidative methylation over zeolite catalysts, highlights the green chemistry perspectives of transforming methane into more valuable higher hydrocarbons. This research underscores the potential for this compound and related compounds to play a role in sustainable chemical processes, contributing to the development of environmentally friendly methodologies (M. Adebajo, 2007).

Safety and Hazards

The safety data sheet for Methyl 3-(2-oxoethyl)benzoate indicates that it is combustible and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Methyl 3-(2-oxoethyl)benzoate is a chemical compound with the CAS number 124038-37-5

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Future research should consider these factors to provide a more comprehensive understanding of the compound’s action.

Properties

IUPAC Name |

methyl 3-(2-oxoethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXBDQLXINILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599203 |

Source

|

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124038-37-5 |

Source

|

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(2-oxoethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.